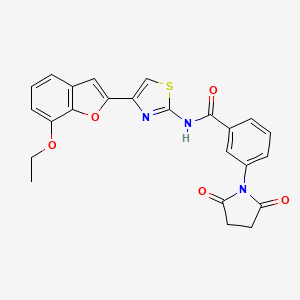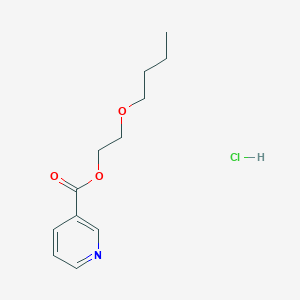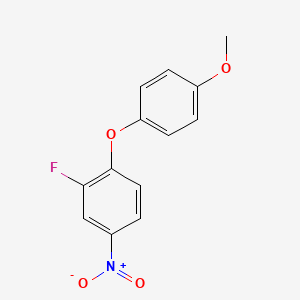![molecular formula C10H17ClN2O3 B2581761 Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate CAS No. 2166246-17-7](/img/structure/B2581761.png)
Tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl compounds are known for their unique reactivity patterns due to the crowded tert-butyl group . They are used in various chemical transformations and have relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tert-butanesulfinamide is extensively used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized by a crowded tert-butyl group . This unique structure results in a unique reactivity pattern .Chemical Reactions Analysis
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This process is used to create structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis of related compounds, highlighting the methods for constructing complex molecules with potential applications in medicinal chemistry and material sciences. For instance, the synthesis and crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate were detailed, showcasing the application of mixed anhydride methods and X-ray diffraction studies for characterizing such compounds (Naveen et al., 2007).
Catalysis and Enantioselective Synthesis
The compound's structural framework serves as a foundation for developing catalytic and asymmetric synthetic processes. For example, the catalytic asymmetric acylation of alcohols using a chiral 1,2-diamine derived from (S)-Proline, demonstrating the potential for synthesizing enantioselective compounds, which is crucial in pharmaceutical development (Terakado & Oriyama, 2006).
Material Science Applications
In material science, the introduction of tert-butyl side groups in polymers, as shown in the synthesis of new polyimides, indicates the role of such compounds in producing materials with low dielectric constants, high glass transition temperatures, and excellent solubility (Chern & Tsai, 2008). These properties are valuable for electronic materials and coatings.
Medicinal Chemistry and Drug Discovery
Although direct applications in drug discovery pertaining to the specific compound were excluded from the search, related structures serve as intermediates in synthesizing biologically active molecules. For instance, asymmetric synthesis of key intermediates for pyrrolidine azasugars highlights the importance of such compounds in developing therapeutic agents (Huang Pei-qiang, 2011).
Chemical Synthesis and Methodology Development
The continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives from tert-butyl esters demonstrates innovative approaches in chemical synthesis, offering efficient pathways for complex organic molecules (Herath & Cosford, 2010). This methodology has potential applications in pharmaceutical manufacturing and organic chemistry research.
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-[(Z)-C-chloro-N-hydroxycarbonimidoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3/b12-8-/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAJZIACJJWQCT-GIRFKFFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

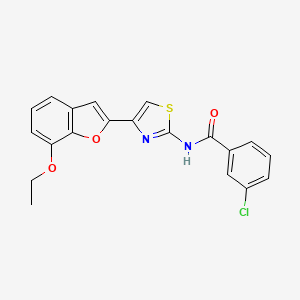
![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
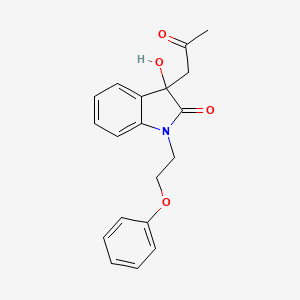
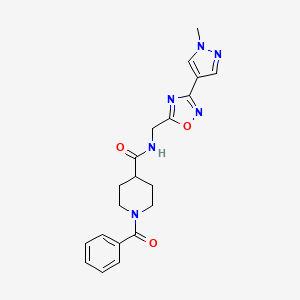
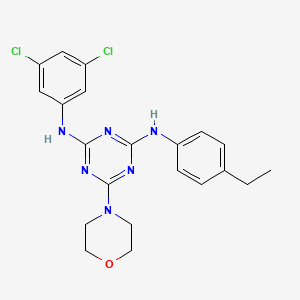
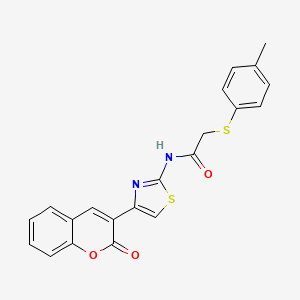
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
